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Foreword: The Analytical Imperative in Modern
Chemistry

In the landscape of drug development and chemical manufacturing, the unambiguous
characterization of molecular structure and purity is not merely a procedural step but the very
foundation of safety, efficacy, and regulatory compliance. Spectroscopic analysis serves as the
cornerstone of this endeavor, providing a suite of techniques that, when used in concert, offer a
holistic and definitive portrait of a chemical entity.[1][2][3][4] This guide is dedicated to the
comprehensive spectroscopic analysis of Cresidine Sulfonamide (4-amino-5-methoxy-2-
methylbenzenesulfonamide), a key intermediate in the synthesis of various pigments and dyes.

As a Senior Application Scientist, my objective extends beyond the mere presentation of
protocols. This document is designed to illuminate the causality behind our analytical choices—
why a specific solvent is selected for NMR, why a particular ionization technique is chosen in
mass spectrometry, and how the data from disparate techniques interlock to form a self-
validating conclusion. We will proceed not by a rigid template, but by a logical workflow that

© 2026 BenchChem. All rights reserved. 1/18 Tech Support


https://www.benchchem.com/product/b1591429#bc-rfq
https://www.labmanager.com/spectroscopic-methods-in-pharma-qa-qc-uv-vis-ir-and-nmr-applications-34005
https://www.researchgate.net/publication/330673612_Spectroscopic_Methods_in_Drug_Quality_Control_and_Development
https://www.jbclinpharm.org/articles/the-role-of-spectroscopy-in-modern-pharmaceutical-quality-control-13072.html
https://www.jocpr.com/articles/techniques-for-quality-control-in-pharmaceutical-analysis.pdf
https://www.benchchem.com/product/b1591429/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-analysis-of-cresidine-sulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

mirrors the process of scientific inquiry itself, ensuring that each step reinforces the integrity of
the final analysis.

The Subject Molecule: Cresidine Sulfonamide

Before delving into the analysis, we must first understand the molecule itself. Cresidine
Sulfonamide is an aromatic compound featuring a benzene ring substituted with four distinct
functional groups: a methyl (-CHs), a methoxy (-OCHs), an amino (-NHz), and a sulfonamide (-
SO2NHz2). This unique arrangement of electron-donating and electron-withdrawing groups
dictates its chemical behavior and, consequently, its spectroscopic signature.

Caption: Chemical Structure of Cresidine Sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic
connectivity of an organic molecule. It provides detailed information about the chemical
environment, proximity, and coupling of magnetically active nuclei, primarily *H (protons) and
13C_

The Causality of Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR analysis. The ideal
solvent must fully dissolve the analyte without its residual signals obscuring important analyte
resonances.[5][6] Cresidine Sulfonamide possesses both polar (amine, sulfonamide) and
non-polar (aromatic ring, methyl) functionalities, suggesting moderate polarity.

¢ Chloroform-d (CDCIs): A common first choice for many organic molecules. However, the
acidic protons of the -NHz and -SO2NH:2 groups may undergo rapid exchange, leading to
broad or unobservable signals.

o Dimethyl Sulfoxide-de (DMSO-de): An excellent choice for this molecule. Its high polarity
ensures solubility, and its ability to form hydrogen bonds slows down the exchange rate of N-
H protons, allowing them to be observed as sharper signals.[7] The residual proton signal of
DMSO-des appears at ~2.50 ppm, and its water peak at ~3.33 ppm, which are typically clear
of the main analyte signals.[8]
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Conclusion: DMSO-ds is the preferred solvent for a comprehensive analysis of Cresidine
Sulfonamide, as it ensures both solubility and the clear observation of all proton signals,
including those on heteroatoms.

'H NMR Spectroscopy: Proton Environment Mapping

Experimental Protocol: tH NMR

o Sample Preparation: Accurately weigh 5-10 mg of Cresidine Sulfonamide and dissolve it in
approximately 0.6 mL of DMSO-ds in a clean, dry NMR tube.

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).

 Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Acquire the spectrum at room temperature. Ensure a sufficient number of
scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

» Data Processing: Process the Free Induction Decay (FID) with an appropriate window
function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a
Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Data Interpretation & Predicted Spectrum

The *H NMR spectrum provides a unique fingerprint based on chemical shift (), integration,
and multiplicity.
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Proton
Assignment

Predicted &
(Ppm)

Multiplicity Integration Justification

-CHs (on ring)

~22-24

Alkyl group
Singlet (s) 3H attached to an

aromatic ring.

-OCHs

~3.8-39

Methoxy group
protons,
] deshielded by
Singlet (s) 3H "
e
electronegative

oxygen.

-NHz (amine)

~5.0-6.0

Protons on
nitrogen. The
signal is often
broad due to
Singlet (s, broad) 2H guadrupole
effects and
potential
exchange. Shift

is variable.[9]

-SO2NH:2

~7.0-7.5

Sulfonamide
protons are
typically more
deshielded than
Singlet (s, broad) 2H amine protons
due to the strong
electron-
withdrawing
effect of the SOz

group.[9][10]

Ar-H (H-3)

~6.7-6.9

Singlet (s) 1H Aromatic proton
ortho to the
electron-donating
-NH2 group and

meta to the -

© 2026 BenchChem. All rights reserved. 4/18 Tech Support


https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://www.mdpi.com/2073-4352/12/3/340
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

SO:2NH:z group. It
has no adjacent
protons to couple
with.

Aromatic proton
ortho to the
electron-
withdrawing -
SO:z2NH:z group
Ar-H (H-6) ~75-7.7 Singlet (s) 1H and meta to the -
NH:z group,
resulting in a
downfield shift. It
has no adjacent

protons.

3C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: 13C NMR

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be beneficial due to the lower natural abundance of 13C.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. This simplifies the
spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
A larger number of scans is required (e.g., 1024 or more).

Data Interpretation & Predicted Spectrum

The chemical shifts in 23C NMR are highly sensitive to the electronic environment, providing a
clear map of the carbon framework.
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Carbon Assignment

Predicted & (ppm) Justification

-CHs (on ring)

Typical range for a methyl
~18 - 22 group attached to an aromatic

ring.

Methoxy carbon, shielded by

-OCHs ~55 - 60
the oxygen atom.[9]
Strongly shielded by the
Ar-C (C-4, attached to -NHz) ~145 - 150 ]
electron-donating -NHz group.
Shielded by the electron-
Ar-C (C-5, attached to -OCHs3) ~150 - 155 )
donating -OCHs group.
Ar-C (C-1, attached to - Deshielded by the electron-
~135 - 140 . .
SO2NH2) withdrawing -SO2NH: group.
Ar-C (C-2, attached to -CHs) ~125-130 Substituted aromatic carbon.
Aromatic CH carbon, shielded
Ar-C (C-3) ~110 - 115 by ortho/para electron-
donating groups.
Aromatic CH carbon, less
shielded than C-3 due to
Ar-C (C-6) ~118 - 123

proximity to the -SO2NHz2
group.

Trustworthiness through Integration: The combination of *H and 3C NMR data provides a

robust, self-validating system. The number of signals in each spectrum confirms the molecular

symmetry, and advanced techniques like HSQC/HMBC can be used to correlate specific

protons to the carbons they are attached to, leaving no ambiguity in the final structure

assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Functional Group Fingerprinting
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FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule by measuring the absorption of infrared radiation, which excites
molecular vibrations (stretching, bending).[3]

Experimental Protocol: FT-IR (ATR)

o Sample Preparation: Place a small amount of the solid Cresidine Sulfonamide powder
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Run a background spectrum of the empty ATR crystal to subtract
atmospheric (COz2, H20) and instrument-related absorptions.

o Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a
resolution of 4 cm~1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Data Interpretation & Predicted Spectrum

The presence of characteristic peaks in the FT-IR spectrum serves as a reliable confirmation of
the molecule's functional makeup.
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Vibrational Mode

Predicted
Wavenumber (cm~?)

Functional Group Justification

N-H Stretch (amine)

3300 - 3500 (two
bands)

Asymmetric and
symmetric stretching
modes of the N-H
bonds.[9]

Primary Amine (-NH2)

N-H Stretch

(sulfonamide)

3200 - 3400 (two
bands)

Asymmetric and

symmetric N-H
Sulfonamide (-
SO2NHz)

stretching, often
appearing in the same
region as the amine.
[9][11]

C-H Stretch (aromatic)

3000 - 3100

Stretching of C-H
Aromatic C-H bonds on the benzene

ring.

C-H Stretch (aliphatic)

2850 - 3000

Stretching of C-H
-CHs, -OCHs bonds in the methyl

and methoxy groups.

In-plane skeletal

C=C Stretch 1500 - 1600 (multiple o o
_ Aromatic Ring vibrations of the
(aromatic) bands) )
benzene ring.
Strong, characteristic
S=0 Stretch ) absorption due to the
] 1310 - 1350 Sulfonamide (-SO2) ) )
(asymmetric) asymmetric stretching
of the S=0O bonds.[9]
Strong, characteristic
S=0 Stretch ] absorption due to the
) 1140 - 1180 Sulfonamide (-SO2) ) ]
(symmetric) symmetric stretching
of the S=0O bonds.[9]
Asymmetric C-O-C
C-O Stretch 1200 - 1275 Aryl Ether (-OCHs)

stretching.
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Stretching of the
S-N Stretch 895 - 930 Sulfonamide (S-N) sulfur-nitrogen bond.

[9]

Self-Validation: The simultaneous observation of N-H, S=0, C-0O, and aromatic C=C stretches
provides a highly reliable “fingerprint" that confirms the presence of all key structural
components of Cresidine Sulfonamide.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and
gaining structural insights from its fragmentation patterns.

The Rationale for lonization Technique Selection

The choice of ionization source is critical for successfully analyzing a molecule without causing
excessive or insufficient fragmentation.[12]

o Electrospray lonization (ESI): A soft ionization technique ideal for polar and thermally labile
molecules.[13] It typically produces protonated molecules ([M+H]*) or other adducts with
minimal fragmentation. Given the multiple polar groups on Cresidine Sulfonamide, ESI is
an excellent choice.[14]

o Atmospheric Pressure Chemical lonization (APCI): Suitable for less polar and more volatile
compounds that are thermally stable.[15] While it could work for this molecule, ESI is
generally preferred for compounds with multiple hydrogen-bond donor/acceptor sites.

Conclusion: ESI in positive ion mode is the optimal technique. It will reliably generate a
protonated molecular ion ([M+H]*), allowing for the unambiguous determination of the
molecular weight.

Experimental Protocol: LC-MS (ESI)

e Sample Preparation: Prepare a dilute solution of the sample (~1-10 pg/mL) in a suitable
solvent like methanol or acetonitrile.
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o Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it
from any potential impurities before it enters the mass spectrometer.

« lonization: Pass the eluent through the ESI source operating in positive ion mode.

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-
Flight). Acquire a full scan spectrum.

e Fragmentation (MS/MS): For structural confirmation, select the [M+H]* ion and subject it to
Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation

The molecular formula of Cresidine Sulfonamide is CsH12N20sS, with a monoisotopic mass of
216.06 g/mol .[16][17]

lon Predicted m/z Identity
[M+H]* 217.06 Protonated Molecular lon
[M+Na]* 239.04 Sodium Adduct

Proposed Fragmentation Pathway

Tandem MS (MS/MS) provides structural information by breaking the molecule at its weakest

points.
Loss of SOz
(-64 Da)
so m/z 153
- 2
Loss of NH3
[M+H]* -NHs i
miz 217 > (l7Dba)

Loss of SO2NH:2
(-80 Da)
m/z 137
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Click to download full resolution via product page
Caption: Plausible MS/MS fragmentation of Cresidine Sulfonamide.

Trustworthiness via High Resolution: Employing a high-resolution mass spectrometer (HRMS)
like an Orbitrap or TOF provides a highly accurate mass measurement (e.g., 217.0645 for
[M+H]*). This allows for the calculation of the elemental formula, offering definitive proof of the
molecular composition and serving as a powerful self-validating check.[18]

UV-Visible Spectroscopy: Probing the Conjugated
System

UV-Vis spectroscopy measures the absorption of light by a molecule as electrons are promoted
from a ground state to an excited state.[19] For Cresidine Sulfonamide, the absorption is
dominated by 1t - 1t* transitions within the substituted aromatic ring. The presence of
auxochromes (electron-donating groups like -NHz and -OCHs) shifts the absorption to longer
wavelengths (a batochromic shift) compared to unsubstituted benzene.[20]

Experimental Protocol: UV-Vis

» Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as
ethanol or methanol.

o Sample Preparation: Prepare a stock solution of known concentration. Perform serial
dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

» Baseline Correction: Run a baseline scan using a cuvette filled with the pure solvent.

e Spectrum Acquisition: Record the absorbance of the sample solution from approximately 200
to 400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (A_max).

Predicted Spectrum

Aromatic amines typically show strong absorption bands. For a polysubstituted benzene like
this, one would expect a primary absorption band (A_max) in the range of 280-320 nm.[20][21]
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This technique is particularly useful for quantitative analysis using the Beer-Lambert law,
making it a staple in quality control for assessing purity and concentration against a reference
standard.[22]

Integrated Analytical Workflow: A Triad of
Confirmation

No single technique provides the complete picture. True analytical confidence is achieved by
integrating the data from orthogonal methods, where each result validates the others.

Primary Structure Elucidation Functional Group & Molecular Formula Confirmation Purity & Quantitative Analysis
NMR Spectroscopy . SR
(H & 1) FT-IR Spectroscopy UV-Vis Spectroscopy
| | : I
¥ ¥ v v
Result: Result: Result: Result:
Precise C-H Framework Confirms -NHz, -SO2NH2, Confirms Molecular Weight Confirms Conjugated System

Atom Connectivity -OCHs, etc. & Elemental Formula Quantifies Purity

Confirms Purity

Defines Skeleton \Confirms Group%ﬁrms Formula

Unambiguous Structural
Confirmation & Purity Assessment

Click to download full resolution via product page
Caption: Integrated workflow for spectroscopic analysis.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must
match the atoms counted in the NMR structure. The functional groups identified by FT-IR must
be consistent with the fragments observed in the NMR spectra. Finally, the conjugated system
observed by UV-Vis must correspond to the aromatic structure determined by NMR. This web
of cross-validation is the hallmark of rigorous scientific analysis.

© 2026 BenchChem. All rights reserved. 12 /18 Tech Support


https://www.ijrar.org/papers/IJRAR19D4660.pdf
https://www.benchchem.com/product/b1591429/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-spectroscopic-data-analysis-of-cresidine-sulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

e Al-Masoudi, N. A., & Shaker, J. A. (2015). Synthesis and characterization of some
sulfonamide dervatives. Research India Publications. [Link]

o Wikipedia. (2024). Sulfonamide (medicine). [Link]

e Wang, J., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry lon Source
Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer.
ACS Publications. [Link]

o El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and
Biological Studies of Ru(lll), Pt(1V), Au(lll) Complexes with Sulfamethoxazole Drug Ligand.
MDPI. [Link]

e Hows, M. E. P, et al. (1994). Determination of sulfonamides by liquid chromatography,
ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to
cultured salmon flesh. PubMed. [Link]

e Prabhu, P., & Sethuram, B. (2026). Sulfonamide Secondary Amines: Synthesis,
Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered
Science Publisher. [Link]

» Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and
theoretical investigation of conformational states and noncovalent interactions in crystalline
sulfonamides. [Link]

o ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in
water. [Link]

e ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
[Link]

o ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000—400 cm~1. [Link]

© 2026 BenchChem. All rights reserved. 13/18 Tech Support


https://www.researchgate.net/figure/1-H-NMR-and-13-C-NMR-of-the-prepared-compounds_tbl2_275535354
https://www.ripublication.com/ijcas/ijcasv5n1_02.pdf
https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
https://pubs.acs.org/doi/10.1021/acs.analchem.1c02821
https://www.mdpi.com/2304-6740/10/3/36
https://pubmed.ncbi.nlm.nih.gov/7942784/
https://www.espublisher.com/journals/10-30919-escs2008
https://www.rsc.org/suppdata/c8/ce/c8ce00913a/c8ce00913a1.pdf
https://www.researchgate.net/publication/315714777_spectrophotometric_method_for_determination_of_sulfonamides_in_water
https://www.researchgate.net/figure/FT-IR-spectra-of-A-sulfonamide-B-b-CD-and-C-the-inclusion-complex-of_fig7_322123594
https://www.researchgate.net/figure/IR-spectrum-of-the-sulfanilamide-in-the-range-of-4000-400-cm-1_fig2_257448666
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a),
copper.... [Link]

Zhang, Y., et al. (2021). Nontargeted Screening and Determination of Sulfonamides: A
Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey
Samples Using Liquid Chromatography—High-Resolution Mass Spectrometry. Journal of
Agricultural and Food Chemistry. [Link]

PubChem. (n.d.). 2-Methoxy-5-Methylaniline. [Link]
Reliable Dye Chem Pvt. Ltd. (n.d.). Para Cresidine N Methyl Sulfonamide. [Link]

Binhai Gaolou Chemical Co.,Ltd. (n.d.). Para Cresidine,Para Cresidine ortho Sulfonic Acid,N-
Acetoacet Cresidine Sulfonic Acid,4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide.
[Link]

PubChem. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. [Link]
Wikipedia. (2023). para-Cresidine. [Link]

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible
spectrophotometer?. [Link]

Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of
sulfonamides in pharmaceutical preparations. PubMed. [Link]

Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR
Applications. [Link]

YouTube. (2024). ESI vs APCI. Which ionization should | choose for my application?. [Link]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common
Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

ResearchGate. (n.d.). Spectroscopic Methods in Drug Quality Control and Development.
[Link]

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://www.researchgate.net/figure/FT-IR-spectra-of-sulfonamide-ligand-3a-zinc-II-complex-4a-copper-II-complex_fig3_355938834
https://pubs.acs.org/doi/10.1021/acs.jafc.1c05634
https://pubchem.ncbi.nlm.nih.gov/compound/8445
https://www.reliablechem.com/para-cresidine-n-methyl-sulfonamide.html
http://www.gaolouchem.com/Products/Cresidine-Sulfonamide-49701-24-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/17865896
https://en.wikipedia.org/wiki/Para-Cresidine
https://www.researchgate.net/post/How_to_measure_aromatic_amine_compounds_using_uv_visible_spectrophotometer
https://pubmed.ncbi.nlm.nih.gov/17878112/
https://www.labmanager.com/product-focus/spectroscopic-methods-in-pharma-qa-qc-uv-vis-ir-and-nmr-applications-31743
https://www.youtube.com/watch?v=RKh-v-4324o
https://pubs.acs.org/doi/10.1021/jo971176v
https://www.researchgate.net/publication/362590219_Spectroscopic_Methods_in_Drug_Quality_Control_and_Development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of
Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]

MetwareBio. (n.d.). Top 6 lon Sources in Mass Spectrometry: El, CI, ESI, APCI, APPI, and
MALDI. [Link]

Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
Journal of Basic and Clinical Pharmacy. [Link]

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

Grealis, C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred
Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

Iwan, A., et al. (2019). UV-Vis Absorption Properties of New Aromatic Imines and Their
Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b"]. PMC. [Link]

YouTube. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple
Quadrupole Mass Spectrometer. [Link]

Wikipedia. (2023). Cresidinesulfonic acid. [Link]
Avance Beginners Guide. (n.d.). Solvent Selection. [Link]
Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. [Link]

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To
Conjugation?. [Link]

International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric
Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

Wang, Y., et al. (2014). Comparison of ESI- and APCI-LC-MS/MS methods: A case study of
levonorgestrel in human plasma. PMC. [Link]

Binhai Gaolou Chemical Co.,Ltd. (n.d.). Cresidine Sulfonmethyl Amide. [Link]

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://www.arcjournals.org/pdfs/ijar/v3-i1/1.pdf
https://www.metwarebio.com/news/top-6-ion-sources-in-mass-spectrometry-ei-ci-esi-apci-appi-and-maldi
https://www.jbclinpharm.org/articles/the-role-of-spectroscopy-in-modern-pharmaceutical-quality-control.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines
https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6956037/
https://www.youtube.com/watch?v=d_k6g3Y-s0U
https://en.wikipedia.org/wiki/Cresidinesulfonic_acid
https://www.chem.ucla.edu/~webspectra/AvanceBeginnersGuide/AvanceBeginnersGuide_SolventSelection.html
https://www.isotope-science.com/blog/how-to-choose-deuterated-nmr-solvents-bde15.html
https://www.masterorganicchemistry.com/2016/09/16/uv-vis-spectroscopy/
https://ijrar.org/papers/IJRAR23D1488.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4629411/
http://www.gaolouchem.com/Products/Cresidine-Sulfonmethyl-Amide-49564-57-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in

Pharmaceutical Analysis. [Link]

¢ ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of lonization

Techniques. [Link]

¢ IndiaMART. (n.d.). Para Cresidine Methyl Sulphonamide. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1

. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab

Manager [labmanager.com]

2
3
4
e 5.
6
7
8
9

. researchgate.net [researchgate.net]

. jbclinpharm.org [jbclinpharm.org]

. jocpr.com [jocpr.com]

Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
. Sulfanilamide(63-74-1) 1H NMR spectrum [chemicalbook.com]

. ccc.chem.pitt.edu [ccc.chem.pitt.edul]

. rsc.org [rsc.org]

¢ 10. mdpi.com [mdpi.com]

e 11. ripublication.com [ripublication.com]

e 12. Top 6 lon Sources in Mass Spectrometry: El, Cl, ESI, APCI, APPI, and MALDI -
MetwareBio [metwarebio.com]

e 13. acdlabs.com [acdlabs.com]

e 14. m.youtube.com [m.youtube.com]

©

2026 BenchChem. All rights reserved. 16/18 Tech Support


https://www.jocpr.com/articles/techniques-for-quality-control-in-pharmaceutical-analysis.pdf
https://www.acdlabs.com/blog/a-beginners-guide-to-mass-spectrometry-types-of-ionization-techniques/
https://www.indiamart.com/proddetail/para-cresidine-methyl-sulphonamide-10515160930.html
https://www.benchchem.com/product/b1591429?utm_src=pdf-custom-synthesis#bc-rfq
https://www.labmanager.com/spectroscopic-methods-in-pharma-qa-qc-uv-vis-ir-and-nmr-applications-34005
https://www.labmanager.com/spectroscopic-methods-in-pharma-qa-qc-uv-vis-ir-and-nmr-applications-34005
https://www.researchgate.net/publication/330673612_Spectroscopic_Methods_in_Drug_Quality_Control_and_Development
https://www.jbclinpharm.org/articles/the-role-of-spectroscopy-in-modern-pharmaceutical-quality-control-13072.html
https://www.jocpr.com/articles/techniques-for-quality-control-in-pharmaceutical-analysis.pdf
https://2210pc.chem.uic.edu/nmr/downloads/bruker/en-US/html/Avance%20Beginners%20Guide/en-US/372151307.html
https://isotope-science.alfa-chemistry.com/how-to-choose-deuterated-nmr-solvents.html
https://www.chemicalbook.com/SpectrumEN_63-74-1_1hnmr.htm
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://www.mdpi.com/2073-4352/12/3/340
https://www.ripublication.com/ijac17/ijacv13n2_01.pdf
https://www.metwarebio.com/top-6-ion-sources-mass-spectrometry/
https://www.metwarebio.com/top-6-ion-sources-mass-spectrometry/
https://www.acdlabs.com/blog/a-beginners-guide-to-mass-spectrometry-types-of-ionization-techniques/
https://m.youtube.com/watch?v=JbW_9PkvVeo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 15. Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in
human plasma - PMC [pmc.ncbi.nim.nih.gov]

e 16.98489-97-5 CAS MSDS (Cresidine sulfonamide) Melting Point Boiling Point Density CAS
Chemical Properties [chemicalbook.com]

e 17. 4-Amino-5-methoxy-2-methylbenzenesulfonamide | CBH12N203S | CID 17865896 -
PubChem [pubchem.ncbi.nlm.nih.gov]

e 18. pubs.acs.org [pubs.acs.org]

¢ 19. masterorganicchemistry.com [masterorganicchemistry.com]
e 20. chem.libretexts.org [chem.libretexts.org]

e 21.researchgate.net [researchgate.net]

e 22.jjrar.org [ijrar.org]

¢ To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
Analysis of Cresidine Sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591429/docs#an-in-depth-technical-guide-to-the-
spectroscopic-data-analysis-of-cresidine-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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